2-Naphthalen-2-yl-piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

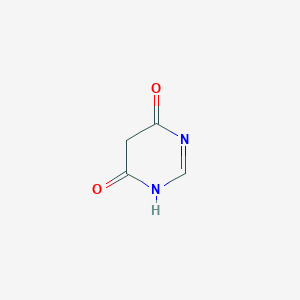

2-Naphthalen-2-yl-piperazine is a compound with the molecular formula C14H16N2 . It has a molecular weight of 212.29 g/mol . The IUPAC name for this compound is 2-naphthalen-2-ylpiperazine .

Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a subject of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound includes a naphthalene moiety attached to a piperazine ring . The InChI code for this compound is InChI=1S/C14H16N2/c1-2-4-12-9-13 (6-5-11 (12)3-1)14-10-15-7-8-16-14/h1-6,9,14-16H,7-8,10H2 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 212.29 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . Its exact mass is 212.131348519 g/mol, and it has a topological polar surface area of 24.1 Ų .Scientific Research Applications

Overview of Piperazine Derivatives

Piperazine derivatives, including 2-Naphthalen-2-yl-piperazine, play a crucial role in drug discovery due to their significant medicinal potential. These compounds are found in a wide range of therapeutic drugs with diverse applications such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The modification of the piperazine nucleus can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, suggesting the importance of piperazine-based molecular fragments in the design of new drugs for various diseases (Rathi et al., 2016).

Naphthalimide Compounds and Their Applications

Naphthalimide compounds, closely related to this compound, are nitrogen-containing aromatic heterocycles that exhibit extensive potential in medicinal applications. These derivatives interact with biological cations, anions, small molecules, and macromolecules like DNAs, enzymes, and receptors, showcasing their capabilities as anticancer agents, antibacterial, antifungal, antiviral, anti-inflammatory, antidepressant agents, and diagnostic agents. Some naphthalimides have reached clinical trials, demonstrating their significant role in the development of new therapeutic agents and diagnostic tools (Gong et al., 2016).

Biodegradation of Naphthalene

The degradation of naphthalene, a component related to this compound, by microbes such as Pseudomonas putida ND6 highlights the environmental relevance of these compounds. This process is crucial for the ecological recovery of PAH-contaminated sites, illustrating the environmental and biological applications beyond therapeutic uses. Understanding naphthalene degradation pathways in microbes like Pseudomonas putida ND6 can contribute to bioremediation strategies and environmental health (Song et al., 2018).

Future Directions

properties

IUPAC Name |

2-naphthalen-2-ylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-2-4-12-9-13(6-5-11(12)3-1)14-10-15-7-8-16-14/h1-6,9,14-16H,7-8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMNNHMPDTUAFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378121 |

Source

|

| Record name | 2-Naphthalen-2-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

904816-32-6 |

Source

|

| Record name | 2-Naphthalen-2-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1303564.png)

![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)

![1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)